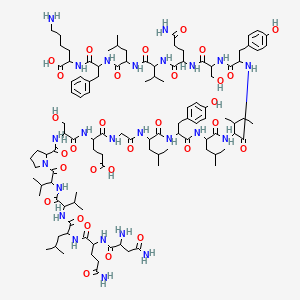
92915-80-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of the OVA sequence (323-336) involves several synthetic routes and reaction conditions. The synthesis typically starts with the protection and substitution reactions of a precursor compound to obtain an intermediate compound. This intermediate then undergoes a ring-closing reaction to form another intermediate, which is further subjected to amino protection and a Michael addition reaction to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
The OVA sequence (323-336) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized peptides, while reduction reactions may produce reduced peptides .
Scientific Research Applications
The OVA sequence (323-336) has numerous scientific research applications. In chemistry, it is used to study peptide synthesis and modification. In biology, it is employed to enhance the immunogenicity of cytotoxic T lymphocyte epitopes, making it useful in vaccine development and immunotherapy research . In medicine, it is used to investigate immune responses and develop new therapeutic strategies for diseases involving the immune system. In industry, it is utilized in the production of peptide-based products and as a research tool in various biochemical assays .
Mechanism of Action
The mechanism of action of the OVA sequence (323-336) involves its role as a homologous helper T lymphocyte peptide. It enhances the immunogenicity of cytotoxic T lymphocyte epitopes by promoting the activation and proliferation of helper T lymphocytes. These activated helper T lymphocytes then assist in the activation of cytotoxic T lymphocytes, leading to a more robust immune response. The molecular targets and pathways involved include the major histocompatibility complex class II molecules and the T cell receptor signaling pathway.
Comparison with Similar Compounds
The OVA sequence (323-336) can be compared with other similar compounds, such as other helper T lymphocyte peptides and cytotoxic T lymphocyte epitopes. Similar compounds include the OVA sequence (257-264) and the OVA sequence (273-288). The uniqueness of the OVA sequence (323-336) lies in its specific amino acid sequence, which provides distinct immunogenic properties and makes it particularly effective in enhancing the immunogenicity of cytotoxic T lymphocyte epitopes .
Properties
CAS No. |
92915-80-5 |
|---|---|
Molecular Formula |
C₆₃H₁₀₀N₂₀O₂₂ |
Molecular Weight |
1489.59 |
sequence |
One Letter Code: ISQAVHAAHAEINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






